GluR6 Antagonist Potency: Ethyl Ester Outperforms Methyl Ester by >5-Fold
The ethyl ester derivative (compound 1c) demonstrates an IC50 of 0.75 µM at the human recombinant GluR6 receptor, representing the highest activity among all tested 2-aminothiophene-3-carboxylate analogs in the series [1]. The methyl ester analog (methyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate, CAS 378220-97-4) exhibits significantly reduced antagonist activity with an IC50 of 4.1 µM at the same receptor under identical assay conditions [1][2]. This represents a 5.47-fold difference in potency attributed solely to the ester moiety substitution.
| Evidence Dimension | GluR6 receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | 0.75 µM (750 nM) |
| Comparator Or Baseline | Methyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate (CAS 378220-97-4): 4.1 µM |
| Quantified Difference | 5.47-fold higher potency for ethyl ester |
| Conditions | Human recombinant GluR6 expressed in HEK cells coexpressing aequorin, assessed as inhibition of glutamate-induced Ca2+ influx |
Why This Matters
For researchers developing GluR6 antagonists, the 5.5-fold potency advantage of the ethyl ester over the methyl ester translates directly to lower required concentrations in assays and potentially reduced off-target effects at equivalent target engagement.
- [1] Briel D, Rybak A, Kronbach C, Unverferth K. Substituted 2-aminothiophene-derivatives: a potential new class of GluR6-antagonists. European Journal of Medicinal Chemistry. 2010;45(1):69-77. View Source
- [2] BindingDB. BDBM50299472 (CHEMBL568300): Methyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate. Affinity Data: IC50 4.1 µM at human recombinant GluR6. View Source
